molecular formula C11H12Br2O B13249327 1-(3,5-Dibromophenyl)cyclopentanol

1-(3,5-Dibromophenyl)cyclopentanol

Cat. No.: B13249327
M. Wt: 320.02 g/mol
InChI Key: FDRGQDHJRUDCAZ-UHFFFAOYSA-N
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Description

1-(3,5-Dibromophenyl)cyclopentanol is an organic compound characterized by a cyclopentanol ring substituted with a 3,5-dibromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the bromination of phenylcyclopentanol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromophenyl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dibromophenyl)cyclopentanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromophenyl)cyclopentanol involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dibromophenyl)cyclopentanol is unique due to its cyclopentanol ring, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

1-(3,5-dibromophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H12Br2O/c12-9-5-8(6-10(13)7-9)11(14)3-1-2-4-11/h5-7,14H,1-4H2

InChI Key

FDRGQDHJRUDCAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

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